Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-)
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Overview
Description
Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in dyeing processes. This compound is characterized by its intricate molecular structure, which includes azo and sulfonate groups, making it a versatile agent in chemical reactions .
Preparation Methods
The synthesis of Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 4-nitro-2-aminophenol. This involves treating the compound with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-diaminobenzene sulfonic acid. This reaction forms the azo compound.
Salting Out: The resulting product is salted out, filtered, and dried to obtain the final compound.
Chemical Reactions Analysis
Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents, resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: In biological research, it serves as a staining agent for different biological tissues and cells.
Medicine: The compound is explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: It is extensively used in the textile industry for dyeing wool and other fabrics.
Mechanism of Action
The mechanism of action of Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) is unique due to its specific molecular structure and properties. Similar compounds include:
- Sodium (2,4-diamino-5-((2-hydroxyphenyl)azo)benzene-1-sulphonato(3-))ferrate(1-)
- Sodium (2,4-diamino-5-((2-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
95873-76-0 |
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Molecular Formula |
C12H10FeN5NaO6S |
Molecular Weight |
431.14 g/mol |
IUPAC Name |
sodium;[5-amino-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-4-sulfophenyl]azanide;iron |
InChI |
InChI=1S/C12H10N5O6S.Fe.Na/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;;/h1-5H,(H5-,13,14,15,16,18,21,22,23);;/q-1;;+1 |
InChI Key |
GOMFVMFRORWILV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2)S(=O)(=O)O)N)[NH-])O.[Na+].[Fe] |
Origin of Product |
United States |
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